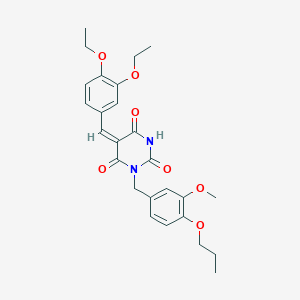![molecular formula C26H20FN3O2S B426091 (5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B426091.png)
(5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that features an indole core, a phenyl group, and a thioxo-imidazolidinone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenoxyethyl Group: This step involves the nucleophilic substitution reaction where the indole core is reacted with 2-(2-fluorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Thioxo-Imidazolidinone Moiety: This involves the reaction of the intermediate with thiourea under basic conditions to form the thioxo-imidazolidinone ring.
Final Coupling: The final step involves the coupling of the indole intermediate with the thioxo-imidazolidinone intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the thioxo group, converting it to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and fluorophenoxyethyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like potassium carbonate.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Thiol or thioether derivatives.
Substitution: Substituted phenyl or fluorophenoxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity. The fluorophenoxyethyl group may enhance the compound’s binding affinity and specificity, while the thioxo-imidazolidinone moiety may contribute to its overall stability and bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole
- **1-[2-(2-fluorophenoxy)ethyl]piperazine
Uniqueness
Compared to similar compounds, (5Z)-5-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to its unique combination of an indole core, a fluorophenoxyethyl group, and a thioxo-imidazolidinone moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C26H20FN3O2S |
|---|---|
Molekulargewicht |
457.5g/mol |
IUPAC-Name |
(5Z)-5-[[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C26H20FN3O2S/c27-21-11-5-7-13-24(21)32-15-14-29-17-18(20-10-4-6-12-23(20)29)16-22-25(31)30(26(33)28-22)19-8-2-1-3-9-19/h1-13,16-17H,14-15H2,(H,28,33)/b22-16- |
InChI-Schlüssel |
KOWSVXBNYPAJEC-JWGURIENSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5F)/NC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5F)NC2=S |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5F)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-Fluoro-4-(4-morpholinyl)benzylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B426008.png)
![3-Benzyl-5-[3-fluoro-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B426010.png)
![N-(2-cyanoethyl)-N-({5-[(Z)-(1,3-dimethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}methyl)methanesulfonamide](/img/structure/B426012.png)
![N-(2-methoxyphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B426013.png)
![2-(3-{[1-(3,4-dimethylphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-7-ethyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B426015.png)
![(5E)-3-(prop-2-en-1-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B426016.png)
![2-{5-bromo-3-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B426018.png)
![5-{[5-bromo-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B426020.png)
![ethyl 1-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B426021.png)

![5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B426024.png)
![(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B426027.png)
![(5E)-5-[4-(phenylsulfanyl)benzylidene]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B426030.png)
![(5E)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B426031.png)
